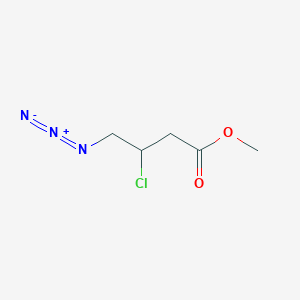
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4S. It is known for its unique structure, which includes a pyridine ring substituted with amino, methylsulfanyl, and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate typically involves the reaction of 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated amino derivatives.
Scientific Research Applications
Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- Dimethyl 2,3-pyridinedicarboxylate
- Dimethyl 2,5-pyridinedicarboxylate
Comparison: Dimethyl 6-amino-2-(methylsulfanyl)pyridine-3,4-dicarboxylate is unique due to the presence of both amino and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties compared to other dimethyl pyridinedicarboxylate derivatives. For example, the amino group enhances its potential for hydrogen bonding and nucleophilic substitution reactions, while the methylsulfanyl group provides additional sites for oxidation and reduction reactions .
Properties
CAS No. |
149726-22-7 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
dimethyl 6-amino-2-methylsulfanylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-15-9(13)5-4-6(11)12-8(17-3)7(5)10(14)16-2/h4H,1-3H3,(H2,11,12) |
InChI Key |
TVGTVBCTISANCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1C(=O)OC)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
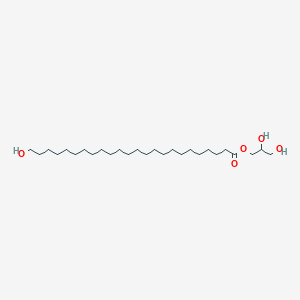


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
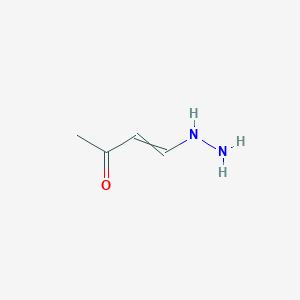
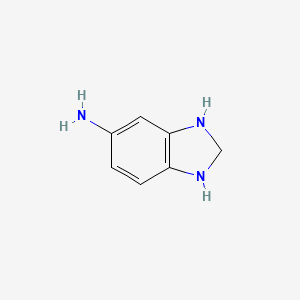
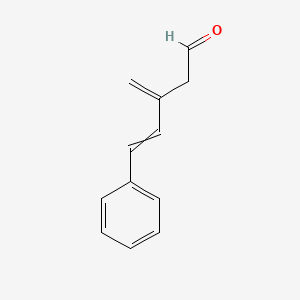
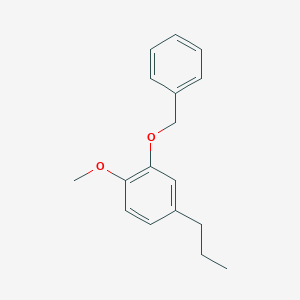
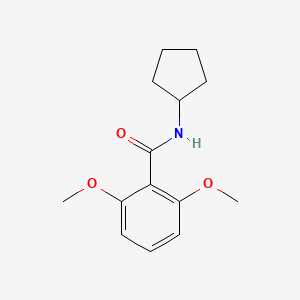
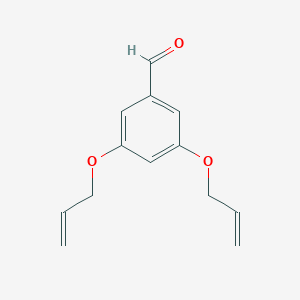
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
